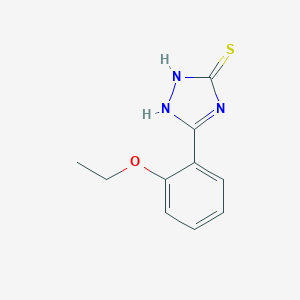

5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Overview

Description

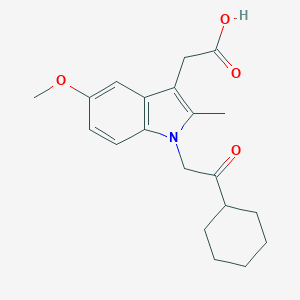

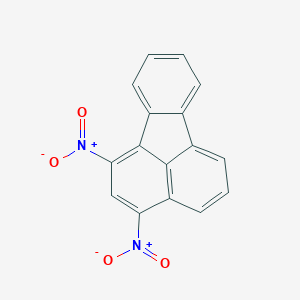

5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol , also known by its chemical structure C11H10N4OS, belongs to the class of indole derivatives . The indole nucleus is an important heterocyclic system found in various bioactive compounds. It contains a benzene ring fused with a pyrrole ring, making it aromatic in nature. Physically, it appears as a crystalline, colorless substance with a specific odor .

Scientific Research Applications

Antimicrobial Applications

5-(2-Ethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol: and its derivatives have been found to possess significant antimicrobial properties . Research indicates that these compounds can be effective against a range of microbial pathogens, including bacteria and fungi . This makes them valuable in the development of new antibacterial and antifungal agents, especially in the face of increasing antibiotic resistance.

Anticancer Research

Triazole derivatives, including 5-(2-Ethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol , are being explored for their potential anticancer activities. They may inhibit the growth of cancer cells by interfering with cell division and proliferation. The exploration of these compounds in oncology could lead to the development of novel chemotherapy agents .

Antiviral Therapy

The triazole core structure is known to contribute to antiviral efficacy. As such, 5-(2-Ethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol may be used in the synthesis of compounds that can act against various viral infections, offering a pathway to new treatments in antiviral therapy .

Antidepressant and Anxiolytic Effects

Studies suggest that triazole derivatives can exhibit central nervous system activity, including antidepressant and anxiolytic effects. This opens up possibilities for 5-(2-Ethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol to be used in the development of new medications for treating depression and anxiety disorders .

Agrochemical Development

In the agricultural sector, triazole compounds are utilized for their fungicidal properties5-(2-Ethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol could be incorporated into the synthesis of new agrochemicals to protect crops from fungal infections, thereby enhancing yield and food security .

Material Science

The versatile nature of triazole derivatives allows them to be used in material science5-(2-Ethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol can be a precursor in creating polymers or coatings with specific properties, such as increased resistance to degradation or improved thermal stability .

Neurobehavioral Research

There is interest in the effects of triazole compounds on neurobehavioral aspects5-(2-Ethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol has been studied for its impact on cognitive functions and behavior in animal models, which could lead to insights into neurological diseases and their management .

Analytical Chemistry

5-(2-Ethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol: can be used in analytical chemistry as a reagent or a building block for designing probes. For instance, it has been used in the design of surface-enhanced Raman scattering-based probes for the detection of DNA markers .

properties

IUPAC Name |

5-(2-ethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-2-14-8-6-4-3-5-7(8)9-11-10(15)13-12-9/h3-6H,2H2,1H3,(H2,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAVINWNKVQDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355897 | |

| Record name | 5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

19982-35-5 | |

| Record name | 5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B12435.png)

![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B12438.png)